Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
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Overview
Description
“Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proven to be remarkably versatile in various areas of drug design .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) generated compound C, which was then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl 3) .
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate and related compounds have been studied for their antimicrobial properties. For example, El‐Kazak and Ibrahim (2013) synthesized novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from similar compounds, and these were screened for antimicrobial activity (El‐Kazak & Ibrahim, 2013). Additionally, Mostafa et al. (2008) synthesized new 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which showed notable antibacterial and antifungal activities, comparable to standard drugs like ampicillin and fluconazole (Mostafa, Hussein, Radwan, & Kfafy, 2008).
Antioxidant Activity
Research also indicates potential antioxidant properties of related compounds. A study by Smolsky et al. (2022) focused on synthesizing and studying the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives using preclinical diagnostic methods (Smolsky, Мakei, Yanchenko, & Роletai, 2022).
Synthesis and Structural Studies
The synthesis of various derivatives and their structural analysis is a key area of research. For example, Mohamed (2021) discussed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions, contributing to the understanding of these compounds' chemical behavior (Mohamed, 2021).
Applications in Plant Ecosystem Health
The compounds have been investigated for their role in plant ecosystem health. Moran (2003) discussed substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with herbicidal activity on a broad spectrum of vegetation (Moran, 2003).
Tuberculostatic Activity
Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, evaluating their tuberculostatic activity and analyzing structure-activity relations (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Antitumor Potential
Research has also explored the potential antitumor properties of related compounds. Abdallah et al. (2017) prepared a series of pyrazolylpyridines and 1,2,4-triazolo[4,3-a]pyrimidines, showing promising activity against human hepatocellular carcinoma cell lines (Abdallah, Gomha, Abbas, Kazem, Alterary, & Mabkhot, 2017).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the activity of the target proteins and subsequent alterations in cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the known targets of similar compounds, it may result in changes in immune response, oxygen sensing, and signal transduction .
Properties
IUPAC Name |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECJGRNGGDGWAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)Br)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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